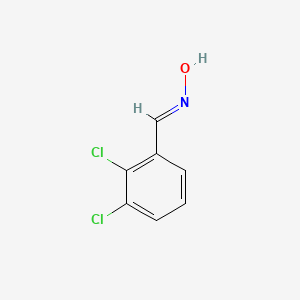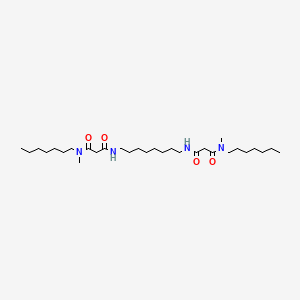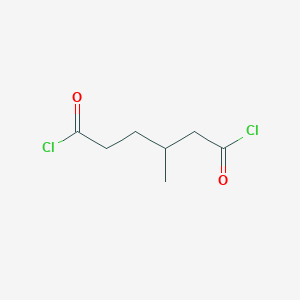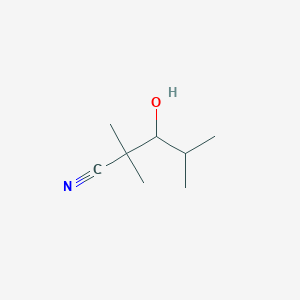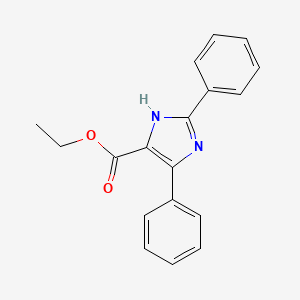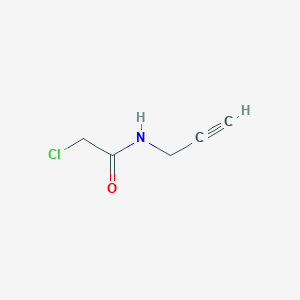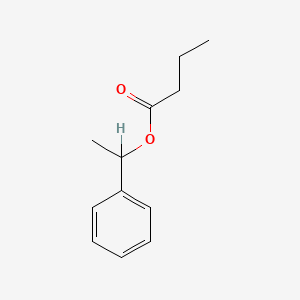
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
説明
“2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 5439-88-3 . It has a molecular weight of 210.19 . The compound is white to yellow solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid . The InChI code for this compound is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . More detailed physical and chemical properties could not be found from the web search results.科学的研究の応用
NMDA Receptor Antagonism
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, have shown varying levels of potency, influenced by their structural conformations and the presence of specific substituents, highlighting their potential in modulating NMDA receptor activities (Carling et al., 1992).
Synthesis and Antiparasitic Activity
Studies have been conducted on the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues, examining their potential as antiparasitic and antitumor agents. These compounds have shown inhibitory effects against dihydrofolate reductase enzymes from various sources and demonstrated significant potential in suppressing the growth of certain parasites and tumor cells (Rosowsky et al., 1999).
Palladium-Catalyzed Synthesis
The compound has been involved in studies focusing on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These studies are significant for the development of new synthetic routes and methodologies in organic chemistry, which could be applicable to a variety of heterocyclic derivatives (Bacchi et al., 2005).
Biological Activities of Analogues
There has been significant research into the biological activities of various analogues of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. These studies have revealed their potential as inhibitors of dihydrofolate reductase, showing promising results against pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as antitumor properties (Gangjee et al., 1995).
Conformational Studies
Conformational and stereochemical studies of related tetrahydroquinoline derivatives have provided insights into their chemical behavior and potential applications in medicinal chemistry. These studies help in understanding the structural requirements for their biological activity (Armarego & Milloy, 1973).
Photochemistry Applications
Research has also explored the photochemical properties of related quinoline derivatives, such as their potential as photolabile protecting groups. This has implications for their use in photochemistry and the development of light-sensitive compounds (Fedoryak & Dore, 2002).
Safety and Hazards
作用機序
Target of Action
Molecular docking studies indicate that similar compounds reveal high binding affinity toward some essential enzymes of mycobacterial tuberculosis, such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 (mt dpre1) .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical pathways . The compound might inhibit the activity of the target enzymes, thereby affecting the metabolic processes in which these enzymes are involved.
Biochemical Pathways
The compound likely affects the biochemical pathways involving the enzymes it targets. For instance, inhibition of DHFR would affect the folate pathway, which is crucial for the synthesis of nucleotides and amino acids. Similarly, inhibition of Mt PanK and Mt DprE1 would affect the metabolic processes in which these enzymes are involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if the compound inhibits DHFR, it could lead to a decrease in the synthesis of nucleotides and amino acids, affecting cell growth and division .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Dimroth rearrangement, a process that might be involved in the compound’s interaction with its targets, is known to be affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
特性
IUPAC Name |
2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXZHAQXJGOMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280082 | |
| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
5439-88-3 | |
| Record name | 5439-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




